2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Base Compound Synthesis: : Begin with the synthesis of the core structure, 2,4,6-trimethylbenzenesulfonamide, typically through sulfonation reactions of mesitylene.
Quinoline Derivative Synthesis: : Concurrently, prepare the hexahydropyridoquinoline derivative via a multi-step synthesis involving cyclization reactions from suitable precursors.
Coupling Reaction: : Use amide coupling reactions under controlled conditions to link the quinoline derivative to the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production may involve optimization of the above steps with considerations for scale-up, purity, and yield. Specifics depend on the proprietary processes of manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : Depending on the structure, the compound can undergo various oxidative or reductive transformations, impacting functional groups like ketones and nitrogen-containing rings.
Substitution Reactions: : Given its sulfonamide and benzenesulfonyl moieties, it is prone to electrophilic and nucleophilic substitutions.
Hydrolysis: : Acidic or basic conditions can lead to the cleavage of the sulfonamide bond.
Common Reagents and Conditions:
Oxidation: : Use oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: : Employ reagents such as sodium hydride (NaH) for nucleophilic substitution reactions.
Major Products: The products will depend on the reaction type; e.g., hydrolysis leads to benzenesulfonic acid derivatives, while substitutions might yield various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: : Utilized as a synthetic intermediate for complex molecules.
Biology: : Studies on its biological activity suggest it could interact with various biological pathways, potentially serving as a lead compound for drug development.
Medicine: : Given its complex structure, it's being investigated for pharmacological properties, possibly as an inhibitor for specific enzymes.
Industry: : Used in materials science for designing specialized polymers or as a catalyst in certain industrial processes.
Mechanism of Action
Biological Effects: : As a sulfonamide, it might interfere with bacterial synthesis pathways, though specific activity depends on its interaction with molecular targets.
Molecular Targets and Pathways: : It could target enzymes or receptors with sulfonamide-sensitive active sites, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Unlike simpler sulfonamides, this compound's complex structure offers unique interactions and reactivity. Its hexahydropyridoquinoline moiety is less common in sulfonamide derivatives, giving it distinctive properties.
List of Similar Compounds:
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
2,4,6-trimethyl-N-phenylbenzenesulfonamide
Hexahydroquinoline derivatives not connected to sulfonamide groups
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)21(15(3)10-13)27(25,26)22-18-11-16-5-4-8-23-19(24)7-6-17(12-18)20(16)23/h9-12,22H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYCZUELYRJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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